molecular formula C18H12BF3KN B1404708 potassium [4-(9H-carbazol-9-yl)phenyl]trifluoroboranuide CAS No. 1874177-91-9

potassium [4-(9H-carbazol-9-yl)phenyl]trifluoroboranuide

Cat. No. B1404708
CAS RN: 1874177-91-9
M. Wt: 349.2 g/mol
InChI Key: NYFSUSNCESHVIN-UHFFFAOYSA-N
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Description

Potassium [4-(9H-carbazol-9-yl)phenyl]trifluoroboranuide is a compound that has been studied for its applicability in organic light-emitting diodes (OLEDs) . It is used as an intermediate in electronic devices . Its molecular structure includes benzene rings, boronic acid pinacol ester, and carbazole rings .


Synthesis Analysis

The compound can be synthesized by Suzuki coupling reactions . A mixture of 9-(4-(diphenylamino)phenyl)-9H-carbazol-2-yl-2-boronic acid, tris(4-iodophenyl)amine, Pd(Pd3P)4, t-Bu3P 50% in toluene, and K2CO3 in toluene and distilled water was stirred at 100 °C for 2 days under argon .


Molecular Structure Analysis

The molecular formula of the compound is C18H12BF3KN . It includes a carbazole ring, a phenyl ring, and a trifluoroborate group .


Chemical Reactions Analysis

The compound has been used as a hole-transporting material in OLEDs . When introduced into standard devices, it resulted in significantly enhanced current, power, and external quantum efficiencies .


Physical And Chemical Properties Analysis

The compound has good thermal stability with high glass transition temperatures between 148 and 165 °C . Its molecular weight is 349.2 g/mol .

Scientific Research Applications

Organic Electronics

Potassium 4-(9H-carbazol-9-yl)phenyltrifluoroborate has been utilized in the synthesis of novel bipolar molecules for use in phosphorescent organic light-emitting devices (OLEDs) . A specific example is the molecule 3,8-bis[4-(9H-carbazol-9-yl)phenyl]-1,10-phenanthroline (CZPT), which when used as the host material in OLEDs, achieved a maximum luminance of 7000 cd/m² .

Proteomics Research

This compound is also sold as a biochemical for proteomics research , where it may be used in the study of protein expression and function .

Organic Synthesis

In organic synthesis, derivatives of this compound can be synthesized through Suzuki coupling reactions . These derivatives have shown good thermal stabilities with high glass transition temperatures, indicating their potential use in creating stable organic compounds .

Organotrifluoroborate Chemistry

The compound is part of a class of chemicals known as organotrifluoroborates, which are used to improve transformations in synthetic chemistry. They offer a unique blend of reactivity and selectivity, making them valuable for advanced research and development .

Hole Transporting Materials (HTMs)

A series of novel hole-transporting materials based on this compound conjugated with different carbazole or triphenylamine derivatives have been synthesized. These HTMs are important for their application in semiconductor devices .

properties

IUPAC Name

potassium;(4-carbazol-9-ylphenyl)-trifluoroboranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12BF3N.K/c20-19(21,22)13-9-11-14(12-10-13)23-17-7-3-1-5-15(17)16-6-2-4-8-18(16)23;/h1-12H;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYFSUSNCESHVIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC=C(C=C1)N2C3=CC=CC=C3C4=CC=CC=C42)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12BF3KN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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